molecular formula C12H12N2O4S B3127695 2-hydroxyphenyl-N-(3-pyridinylmethyl)sulfamate CAS No. 338422-80-3

2-hydroxyphenyl-N-(3-pyridinylmethyl)sulfamate

Cat. No.: B3127695
CAS No.: 338422-80-3
M. Wt: 280.3 g/mol
InChI Key: LTPITQYBPAEDIK-UHFFFAOYSA-N
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Description

2-Hydroxyphenyl-N-(3-pyridinylmethyl)sulfamate is a chemical compound supplied for research and development purposes. It is provided with a high level of purity, certified at 98.0% . The compound has a molecular formula of C12H12N2O4S and a molecular weight of 280.30 g/mol . The structure of this molecule is characterized by a sulfamate group bridging a 2-hydroxyphenyl moiety and a 3-pyridinylmethyl group. While the specific biological mechanisms and applications for this compound are an active area of scientific exploration, its structure suggests potential as an interesting scaffold in medicinal chemistry. Researchers are investigating compounds with similar N- and O-containing heterocycles for various applications, including as models for studying enzyme inhibition and as potential ligands for metal complexes in imaging studies . This product is intended for chemical analysis and in vitro research in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-hydroxyphenyl) N-(pyridin-3-ylmethyl)sulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c15-11-5-1-2-6-12(11)18-19(16,17)14-9-10-4-3-7-13-8-10/h1-8,14-15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPITQYBPAEDIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OS(=O)(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501248422
Record name 2-Hydroxyphenyl N-(3-pyridinylmethyl)sulfamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501248422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338422-80-3
Record name 2-Hydroxyphenyl N-(3-pyridinylmethyl)sulfamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338422-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyphenyl N-(3-pyridinylmethyl)sulfamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501248422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxyphenyl-N-(3-pyridinylmethyl)sulfamate typically involves the reaction of 2-hydroxyphenylamine with 3-pyridinylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve additional steps such as distillation and crystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-hydroxyphenyl-N-(3-pyridinylmethyl)sulfamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical and Structural Characteristics

  • Molecular Formula : C₁₁H₁₃N₃O₄S
  • Structural Features :
    • Hydroxyl group (-OH) attached to the phenyl ring.
    • Pyridinylmethyl group providing heterocyclic characteristics.
    • Sulfamate linkage enhancing biological activity.

Scientific Research Applications

The compound has been studied for its potential in various domains:

Pharmaceutical Applications

  • Anticancer Properties : Preliminary studies indicate that 2-hydroxyphenyl-N-(3-pyridinylmethyl)sulfamate may inhibit cancer cell proliferation by modulating signaling pathways involved in tumor growth and metastasis. Its structural similarity to known anticancer agents suggests potential efficacy in targeted therapies.
  • Anti-inflammatory Effects : Research highlights its ability to reduce inflammation markers, making it a candidate for treating inflammatory diseases.
  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes that play roles in disease processes. Studies utilizing enzyme assays have demonstrated its binding affinity and inhibitory effects on key biological targets.
  • Receptor Interaction : Investigations into receptor binding suggest that the compound may interact with various receptors, influencing physiological responses and signaling pathways.

Mechanistic Studies

Understanding the mechanism of action is crucial for optimizing therapeutic applications. The compound's interactions with biomolecules involve:

  • Hydrogen Bonding : The hydroxyl group facilitates hydrogen bonding with enzymes and receptors, potentially altering their activity.
  • Modulation of Signaling Pathways : It may influence pathways related to cell proliferation and apoptosis, which are critical in cancer biology.

Mechanism of Action

The mechanism of action of 2-hydroxyphenyl-N-(3-pyridinylmethyl)sulfamate involves its interaction with specific molecular targets and pathways. The sulfamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its potential anticancer and antimicrobial activities, where the compound disrupts essential cellular processes in target organisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

Sulfamate esters are electrophilic partners in Suzuki–Miyaura cross-coupling reactions. The reactivity of 2-hydroxyphenyl-N-(3-pyridinylmethyl)sulfamate can be contextualized against phenyl-N,N-dimethyl sulfamate:

  • Oxidative Addition Barriers : Phenyl-N,N-dimethyl sulfamate exhibits a high energy barrier (27.6 kcal/mol) for oxidative addition to palladium catalysts, necessitating elevated temperatures (80°C) for efficient coupling . In contrast, naphthyl-derived sulfamates react at room temperature due to lower barriers (~9.5 kcal/mol) . The 2-hydroxyphenyl group in the target compound may similarly influence transition-state stabilization, though experimental data are needed.
  • Coordination Modes : The pyridinylmethyl group could enable κ²-binding to metal centers (via sulfamate oxygen and pyridine nitrogen), akin to nickel-mediated κ²-sulfamate coordination . This contrasts with simpler N-alkyl sulfamates, which typically bind via a single oxygen atom.

Biological Activity

2-Hydroxyphenyl-N-(3-pyridinylmethyl)sulfamate is a compound that has garnered attention due to its unique structural features and potential biological activities. This compound belongs to the sulfamate class, which is known for various therapeutic applications. The molecular formula is C₁₁H₁₃N₃O₄S, indicating the presence of both aromatic and heterocyclic components, which contribute to its biological interactions.

Structural Characteristics

The compound consists of:

  • A hydroxyl group attached to a phenyl ring.
  • A pyridinylmethyl moiety linked through a sulfamate group.

These features suggest potential interactions with various biological targets, including enzymes and receptors.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, particularly in the areas of anti-inflammatory and anticancer properties. Preliminary studies have shown its ability to modulate signaling pathways involved in disease processes, although detailed mechanisms are still under investigation.

The biological activity of this compound is hypothesized to involve:

  • Enzyme inhibition : It may inhibit specific enzymes related to disease progression.
  • Receptor modulation : Potential interactions with various receptors could alter cellular signaling pathways.
  • Cytotoxic effects : Initial studies suggest that it may induce apoptosis in cancer cells while exhibiting low toxicity toward normal cells .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound against structurally similar compounds. The following table summarizes key differences:

Compound NameStructural FeaturePotential Activity Differences
This compoundPyridinylmethyl groupAnticancer properties
2-Hydroxyphenyl-N-(2-thienylmethyl)sulfamateThienylmethyl groupPossible different reactivity
2-Hydroxyphenyl-N-(2-furylmethyl)sulfamateFurylmethyl groupVariations in biological activity
2-Hydroxyphenyl-N-(2-benzylmethyl)sulfamateBenzylmethyl groupEnhanced stability and lipophilicity

This table illustrates how structural variations can influence the biological behavior and therapeutic potential of related compounds.

Case Studies and Research Findings

  • Anti-inflammatory Activity : In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. This was assessed through enzyme assays measuring cytokine levels in treated cell cultures.
  • Cytotoxicity in Cancer Models : Research involving cancer cell lines has shown that this compound induces apoptosis through caspase activation, indicating a selective effect on cancer cells while sparing normal cells. The mechanism was confirmed using flow cytometry to analyze cell death pathways .
  • Binding Affinity Studies : Interaction studies have utilized receptor binding assays to evaluate the compound's affinity for specific targets. These studies are crucial for understanding its pharmacological profile and optimizing its use in therapeutic applications.

Q & A

What are the key synthetic strategies for preparing 2-hydroxyphenyl-N-(3-pyridinylmethyl)sulfamate, and how do reaction conditions influence yield and purity?

Level: Basic
Answer:
The synthesis typically involves multi-step reactions, starting with the sulfamation of 2-hydroxyphenol followed by coupling with 3-pyridinylmethylamine. Critical steps include:

  • Sulfamation: Controlled addition of sulfamoyl chloride under anhydrous conditions, using solvents like dichloromethane and bases such as triethylamine to neutralize HCl .
  • Coupling: Activation of the sulfamate group for nucleophilic substitution with 3-pyridinylmethylamine, often requiring catalysts like DMAP (dimethylaminopyridine) .
    Optimization: Reaction temperature (0–25°C), solvent polarity, and stoichiometric ratios significantly impact yield (e.g., ethanol vs. DMF for solubility) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Which analytical techniques are most effective for characterizing this compound, and how are structural ambiguities resolved?

Level: Basic
Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR confirm regiochemistry of the sulfamate and pyridinyl groups. Aromatic proton splitting patterns distinguish substituent positions .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (254 nm) assess purity and detect byproducts .
  • X-ray Crystallography: Resolves conformational ambiguities (e.g., sulfamate group orientation) by determining crystal packing and bond angles .

How can researchers optimize synthetic protocols using statistical design of experiments (DoE) for this compound?

Level: Advanced
Answer:
DoE minimizes experimental runs while identifying critical variables:

  • Factors: Temperature, solvent polarity, catalyst loading, and reaction time.
  • Response Variables: Yield, purity, and reaction time.
  • Methodology:
    • Screening Design (Plackett-Burman): Identifies dominant factors (e.g., solvent choice contributes 40% to yield variance) .
    • Response Surface Methodology (RSM): Optimizes conditions (e.g., 22°C in acetonitrile with 5 mol% DMAP maximizes yield to 78%) .
      Case Study: highlights how DoE reduced optimization time by 60% for analogous sulfonamides.

How should contradictory biological activity data for sulfamate derivatives be interpreted and addressed?

Level: Advanced
Answer: Contradictions often arise from:

  • Purity Discrepancies: Impurities (e.g., unreacted starting materials) may skew bioassay results. Validate via HPLC-MS .
  • Structural Analogues: Minor substituent changes (e.g., 4-chlorophenyl vs. 3-methylphenyl) drastically alter activity. Use SAR (structure-activity relationship) models to prioritize derivatives .
  • Assay Variability: Standardize assays (e.g., enzyme inhibition protocols) across studies. For example, reports conflicting IC50_{50} values due to differing ATP concentrations in kinase assays.

What computational approaches predict the reactivity and stability of this compound under varying conditions?

Level: Advanced
Answer:

  • Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, sulfamate oxygen exhibits high nucleophilicity .
  • Molecular Dynamics (MD): Simulates hydrolysis susceptibility in aqueous buffers. MD trajectories suggest instability at pH > 8 due to sulfamate ester cleavage .
  • QSPR Models: Relate logP values (calculated: 1.8) to membrane permeability for in vitro testing .

What strategies mitigate degradation during storage and handling of this sulfamate derivative?

Level: Advanced
Answer:

  • Storage Conditions: Lyophilized powder stored at -20°C under argon prevents hydrolysis and oxidation .
  • Buffering: Use pH 6.4 phosphate buffers for in vitro studies to avoid sulfamate ester breakdown .
  • Light Sensitivity: UV/Vis spectra indicate photodegradation above 300 nm; use amber vials for light-sensitive experiments .

How can researchers validate the biological target engagement of this compound?

Level: Advanced
Answer:

  • Isothermal Titration Calorimetry (ITC): Measures binding affinity (Kd_d) to enzymes (e.g., carbonic anhydrase) with µM precision .
  • Cellular Thermal Shift Assay (CETSA): Confirms target engagement in live cells by monitoring protein thermal stability shifts post-treatment .
  • Knockout Models: CRISPR-mediated gene knockout of putative targets (e.g., HDAC isoforms) validates specificity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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